2-bromo-N-ethyl-N-phenylbutanamide
Overview
Description
2-Bromo-N-ethyl-N-phenylbutanamide is a synthetic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It belongs to the family of synthetic opioids and acts as a potent and selective agonist of the mu-opioid receptor. This compound was first synthesized in the 1970s as part of the effort to develop new pain relievers.
Preparation Methods
The synthesis of 2-bromo-N-ethyl-N-phenylbutanamide involves several steps. One common synthetic route includes the bromination of N-ethyl-N-phenylbutanamide. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-N-ethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-ethyl-N-phenylbutanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the phenyl ring or the ethyl group, leading to the formation of various oxidized products.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-ethyl-N-phenylbutanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: As a synthetic opioid, it is researched for its potential use as a pain reliever and its interactions with opioid receptors.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-N-phenylbutanamide involves its interaction with the mu-opioid receptor. As a potent and selective agonist, it binds to the receptor and activates it, leading to analgesic effects. The activation of the mu-opioid receptor triggers a cascade of intracellular signaling pathways, resulting in the inhibition of pain signals and the modulation of neurotransmitter release.
Comparison with Similar Compounds
2-Bromo-N-ethyl-N-phenylbutanamide can be compared with other synthetic opioids, such as fentanyl and morphine. While all these compounds act on the mu-opioid receptor, this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:
Fentanyl: A potent synthetic opioid with a different chemical structure but similar receptor activity.
Morphine: A naturally occurring opioid with a well-known analgesic profile.
Oxycodone: Another synthetic opioid with distinct structural and pharmacological characteristics.
Properties
IUPAC Name |
2-bromo-N-ethyl-N-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14(4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHMVCIFVWFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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